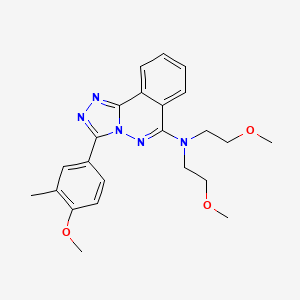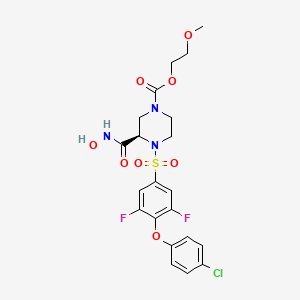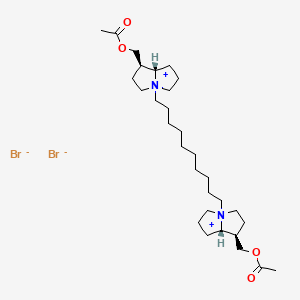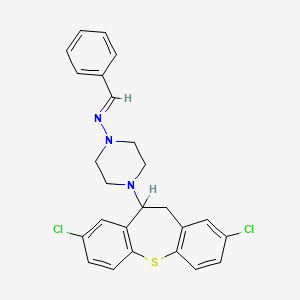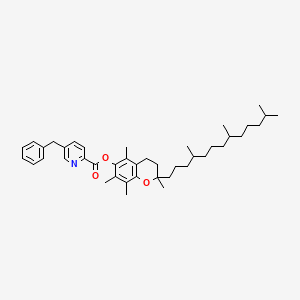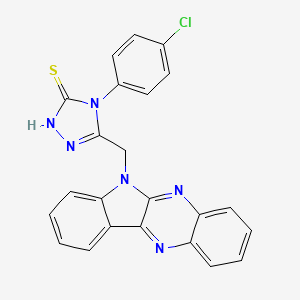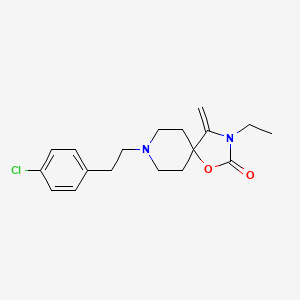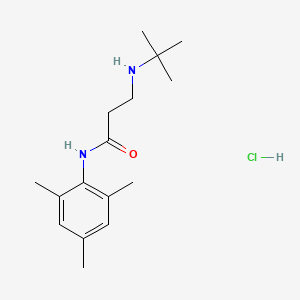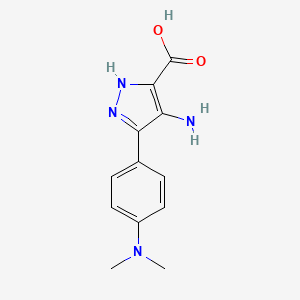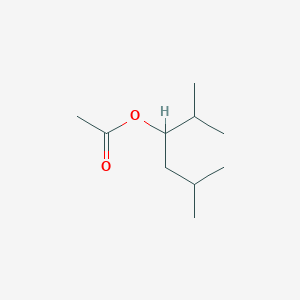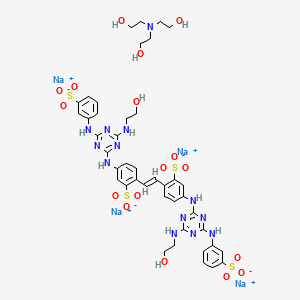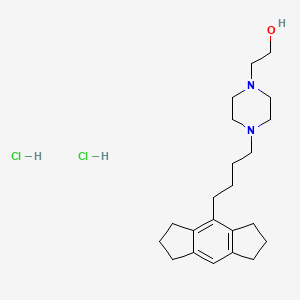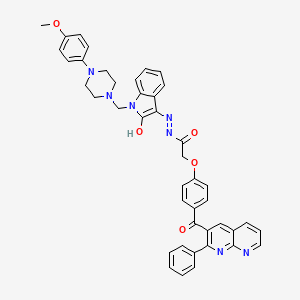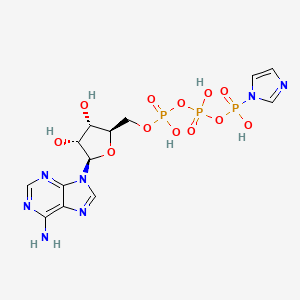
ATP Gammap-imidazolidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ATP Gammap-imidazolidate typically involves the modification of the gamma-phosphate group of ATP. One common method includes the use of imidazole derivatives to replace the oxygen atom in the gamma-phosphate group with an imidazolidate moiety. This reaction is usually carried out under controlled conditions, including specific pH levels and temperatures, to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to maintain consistent reaction conditions. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: ATP Gammap-imidazolidate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, facilitating the transfer of the phosphate group to other molecules.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes such as ATPases.
Phosphorylation: Requires the presence of specific kinases and appropriate cofactors such as magnesium ions.
Major Products:
Hydrolysis: Produces ADP and inorganic phosphate.
Phosphorylation: Results in phosphorylated substrates and ADP.
Wissenschaftliche Forschungsanwendungen
ATP Gammap-imidazolidate has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme kinetics and mechanisms, particularly those involving ATP-dependent processes.
Molecular Biology: Employed in experiments involving nucleotide analogs to investigate DNA and RNA synthesis.
Industry: Utilized in the development of biosensors and diagnostic tools due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ATP Gammap-imidazolidate involves its ability to mimic ATP in biochemical reactions. It can bind to ATP-binding sites on enzymes and proteins, thereby influencing their activity. The imidazolidate modification can alter the compound’s interaction with molecular targets, potentially enhancing its stability and specificity .
Molecular Targets and Pathways:
Kinases: Acts as a substrate for various kinases, facilitating phosphorylation reactions.
ATPases: Can be hydrolyzed by ATPases, releasing energy for cellular processes.
Vergleich Mit ähnlichen Verbindungen
ATP gammaS: Contains a sulfur atom in place of one of the oxygen atoms in the gamma-phosphate group.
ATP alphaS: Features a sulfur atom in the alpha-phosphate group.
Uniqueness: ATP Gammap-imidazolidate’s unique imidazolidate modification provides distinct advantages in terms of stability and specificity in biochemical assays, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
81483-81-0 |
|---|---|
Molekularformel |
C13H18N7O12P3 |
Molekulargewicht |
557.24 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
KMJRKPSVWPKZFD-QYVSTXNMSA-N |
Isomerische SMILES |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



